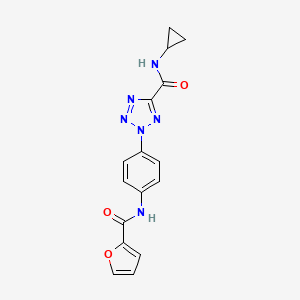![molecular formula C18H19FN2O2 B2506636 N-[(1S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-N-[(4-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide CAS No. 2411180-20-4](/img/structure/B2506636.png)
N-[(1S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-N-[(4-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-N-[(4-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide is a synthetic organic compound featuring a fluorine atom, a tetrahydronaphthalene moiety, and an oxazole derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-N-[(4-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide typically involves:
Starting Material: : The initial step often utilizes (1S)-7-Fluoro-1,2,3,4-tetrahydronaphthalene as the starting material.
Oxazole Formation: : Formation of the oxazole ring, generally through cyclization reactions involving suitable precursors.
Linkage: : The final step involves coupling the oxazole derivative to the fluorinated tetrahydronaphthalene core, employing reagents such as amides or amines under controlled conditions (e.g., temperature, pH).
Industrial Production Methods
For industrial scale production, the process may involve:
Batch or Continuous Flow Reactors: : Ensuring efficient mixing and reaction time.
Optimized Catalysts: : Use of specific catalysts to enhance reaction rates and yields.
Purification Techniques: : Including crystallization, chromatography, and distillation to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions such as:
Oxidation: : Introducing an oxygen atom to form more oxidized derivatives.
Reduction: : Involves addition of hydrogen or removal of oxygen to produce reduced forms.
Substitution: : Fluorine atom or other substituents can be replaced by different groups.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Hydrogen gas with catalysts like palladium on carbon (Pd/C).
Substitution: : Halogenated solvents and bases such as potassium carbonate.
Major Products Formed
These reactions lead to a variety of products including fluorinated alcohols, amines, and substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications across different domains:
Chemistry: : Utilized as a precursor in organic synthesis and in studying reaction mechanisms.
Biology: : Investigated for its potential interactions with biological targets, impacting cellular processes.
Medicine: : Explored for therapeutic potential in treating diseases due to its unique bioactivity.
Industry: : Employed in the development of novel materials and chemical intermediates.
Wirkmechanismus
The mechanism of action typically involves:
Molecular Targets: : Interacting with specific enzymes or receptors.
Pathways Involved: : Modulating signaling pathways, such as those involving kinases or G-protein-coupled receptors (GPCRs).
Vergleich Mit ähnlichen Verbindungen
When comparing N-[(1S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-N-[(4-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide with other similar compounds:
Structural Uniqueness: : The combination of fluorinated tetrahydronaphthalene and oxazole moieties is relatively rare.
Similar Compounds: : Includes derivatives like tetrahydronaphthalenes and oxazoles with different substituents.
Conclusion
This compound stands out due to its intricate structure and multifaceted applications. This detailed exploration highlights its synthetic strategies, chemical behaviors, and potential in various scientific realms.
Eigenschaften
IUPAC Name |
N-[(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-N-[(4-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c1-3-18(22)21(10-16-12(2)11-23-20-16)17-6-4-5-13-7-8-14(19)9-15(13)17/h3,7-9,11,17H,1,4-6,10H2,2H3/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJJLAXJQBWZKT-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CON=C1CN(C2CCCC3=C2C=C(C=C3)F)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CON=C1CN([C@H]2CCCC3=C2C=C(C=C3)F)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-(o-tolyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2506553.png)
![ethyl 1-(3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2506557.png)
![8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione](/img/new.no-structure.jpg)
![4-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2506561.png)






![(2E)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2506572.png)
![6-Cyclopropyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2506573.png)

![2-cyano-N'-[(1E)-4,4,4-trifluoro-3-oxo-1-phenylbutylidene]acetohydrazide](/img/structure/B2506576.png)
